N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a carboxamide group
Scientific Research Applications
N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative. The final step involves coupling the pyrrolidine and thiadiazole intermediates through a carboxamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring or the thiadiazole ring, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the carboxamide group or the thiadiazole ring.
Substitution: The phenyl group on the pyrrolidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of a lactam, while reduction of the carboxamide group can yield an amine .
Mechanism of Action
The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, while the thiadiazole ring can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-phenylpyrrolidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-((1-phenylpyrrolidin-2-yl)methyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
- N-((1-phenylpyrrolidin-2-yl)methyl)-4-butyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group on the thiadiazole ring can influence the compound’s lipophilicity and its ability to cross biological membranes.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-2-7-15-16(23-20-19-15)17(22)18-12-14-10-6-11-21(14)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYAIJIGXFSTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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